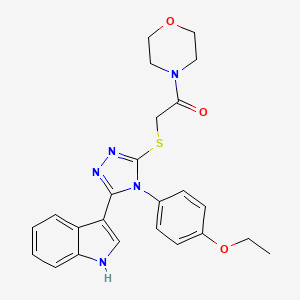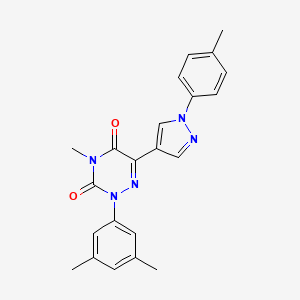
2-(3,5-Dimethylphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenyl)-4-methyl-6-(1-(4-methylphenyl)-1H-pyrazol-4-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Transformations
- Synthesis and Structural Transformation : A study by Massry (2003) explores the synthesis of related triazine derivatives and their transformations into fused triazine systems. This work demonstrates the versatility of triazine chemistry, including the potential for creating complex fused systems (Massry, 2003).
Antibacterial Applications
- Antibacterial Properties : Huang and Lee (2011) investigated the antibacterial activity of triazine derivatives. They synthesized compounds related to the chemical structure and evaluated their effectiveness against various microorganisms, highlighting the potential of triazine compounds in developing new antibacterial agents (Huang & Lee, 2011).
Molecular Structure and Analysis
Molecular Structure Investigations : Research by Shawish et al. (2021) focused on molecular structure investigations of s-triazine derivatives incorporating different moieties. This study is significant for understanding the molecular properties and potential applications of such compounds (Shawish et al., 2021).
Spectral Analysis : Asiri and Khan (2011) conducted a study on similar compounds, providing valuable insights into their spectral properties and confirming their structures through various analytical methods (Asiri & Khan, 2011).
Anticancer Potential
- In Vitro Anticancer Activity : A study by Lasri et al. (2021) on a Pd(II) complex with a related triazine ligand showed significant anticancer activity against specific cell lines, suggesting the potential use of triazine derivatives in cancer therapy (Lasri et al., 2021).
Catalyst Development
- Catalytic Applications : Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines using a triazine-based catalyst, demonstrating the applicability of triazine compounds in facilitating chemical reactions (Rahmani et al., 2018).
Miscellaneous Applications
Growth Regulatory Activity : Research by Eliazyan et al. (2011) explored the synthesis of triazole derivatives with triazine compounds and investigated their plant growth regulatory activities, indicating the potential agricultural applications of these compounds (Eliazyan et al., 2011).
Antimicrobial and Antifungal Activity : A study by Sharma et al. (2017) synthesized a series of pyrazole-containing s-triazine derivatives and tested their antimicrobial and antifungal properties, suggesting their use in combating microbial infections (Sharma et al., 2017).
Propiedades
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-6-[1-(4-methylphenyl)pyrazol-4-yl]-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-5-7-18(8-6-14)26-13-17(12-23-26)20-21(28)25(4)22(29)27(24-20)19-10-15(2)9-16(3)11-19/h5-13H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALUMWOSXDIFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C3=NN(C(=O)N(C3=O)C)C4=CC(=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
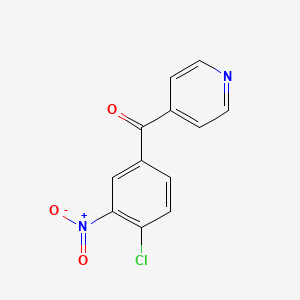
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)

![3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2357668.png)
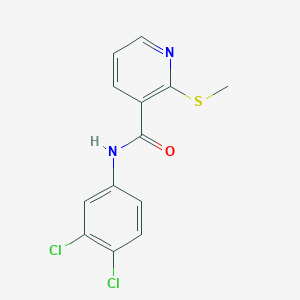
![methyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2357670.png)
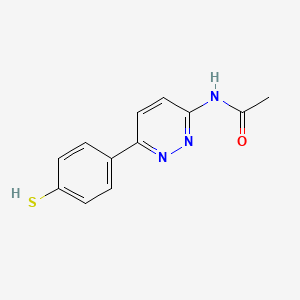
![(Z)-1-benzyl-3-(((5-chloro-2-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357674.png)


![2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine](/img/structure/B2357680.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2357681.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2357684.png)
